5-Bromo-2-(2-hydroxyethoxy)benzaldehyde CAS 127154-22-7 properties
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde CAS 127154-22-7 properties
CAS: 127154-22-7 Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol
Executive Summary
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS 127154-22-7) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science. Structurally, it consists of a benzaldehyde core functionalized with a bromine atom at the 5-position and a 2-hydroxyethoxy ether chain at the 2-position.
This compound serves as a versatile "linker-scaffold" :
-
The Aldehyde (-CHO): A reactive handle for Schiff base formation, reductive amination, or condensation reactions to form heterocycles (e.g., benzofurans, quinolines).
-
The Aryl Bromide (-Br): A site-selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the carbon skeleton.
-
The Hydroxyethoxy Chain (-OCH₂CH₂OH): A short polyethylene glycol (PEG)-like linker that modulates solubility and lipophilicity (LogP), or serves as a tether for bioconjugation.
This guide details its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols for research and development applications.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data summarizes the core properties of CAS 127154-22-7. Where experimental values are proprietary or variable by batch, predicted values based on structural analogs (e.g., 5-bromosalicylaldehyde) are noted.
| Property | Value / Description |
| IUPAC Name | 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde |
| CAS Number | 127154-22-7 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–104 °C (Predicted based on analogs) |
| Boiling Point | ~360 °C (at 760 mmHg, Predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Slightly soluble in water.[1] |
| pKa (OH) | ~14.5 (Aliphatic alcohol) |
| LogP | 1.8 – 2.1 (Predicted) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended. |
Synthetic Utility & Production
Retrosynthetic Analysis
The industrial synthesis of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde typically proceeds via the O-alkylation of 5-bromosalicylaldehyde. This route is preferred due to the commercial availability of the starting material and the high regioselectivity of the phenolic alkylation.
Synthesis Pathway (Graphviz Diagram)
The following diagram illustrates the primary synthesis route using ethylene carbonate, a greener alternative to 2-chloroethanol, which avoids the use of strong bases and halogenated byproducts.
Figure 1: Synthesis via O-alkylation using ethylene carbonate. This method minimizes halide waste.
Experimental Protocol: Synthesis via Alkylation
Note: This is a generalized protocol adapted from standard Williamson ether syntheses for salicylaldehydes.
Reagents:
-
5-Bromosalicylaldehyde (1.0 eq)[1]
-
Ethylene Carbonate (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 0.1 eq - Catalyst)
-
Solvent: DMF or Toluene
Procedure:
-
Setup: Charge a round-bottom flask with 5-bromosalicylaldehyde and K₂CO₃ in DMF.
-
Addition: Add ethylene carbonate.
-
Reaction: Heat the mixture to 110–120 °C. Evolution of CO₂ gas indicates reaction progress. Monitor via TLC (30% EtOAc/Hexane) until the starting phenol is consumed (typically 4–6 hours).
-
Workup: Cool to room temperature. Pour into ice water. The product typically precipitates.
-
Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Reactivity & Applications in Drug Discovery[7]
This compound is a trifunctional scaffold . Its value lies in the ability to selectively manipulate three distinct functional groups.
Reactivity Map
The diagram below outlines the divergent synthesis pathways available from this single intermediate.
Figure 2: Divergent synthetic applications.[2] The compound allows orthogonal functionalization.
Key Applications
-
Fragment-Based Drug Design (FBDD): The bromine atom allows the fragment to be "grown" via coupling reactions to explore binding pockets, while the hydroxyethoxy chain improves the water solubility of the resulting lead compound.
-
PROTAC Linker Synthesis: The 2-hydroxyethoxy tail serves as a "mini-PEG" anchor. By activating the alcohol (e.g., to a tosylate), chemists can attach E3 ligase ligands or warheads, creating protein degraders with optimized physicochemical properties.
-
Heterocycle Formation: Condensation of the aldehyde with diamines (e.g., ethylene diamine) followed by reduction yields "Salan" type ligands, which are used in metal catalysis and as mimics for antioxidant enzymes.
Quality Control & Analytics
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters are critical.
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~10.2–10.4 ppm.
-
Aromatic Protons: A doublet at ~7.2 ppm (H-3), a doublet of doublets at ~7.7 ppm (H-4), and a doublet at ~7.8 ppm (H-6).
-
Ether Linkage (-OCH₂-): Triplet at ~4.2 ppm.
-
Alcohol (-CH₂OH): Triplet at ~3.8 ppm (methylene) and a broad singlet/triplet for the hydroxyl proton.
-
-
HPLC Purity: >98% (Area %) is required for GMP synthesis.
-
Impurity Watch: Unreacted 5-bromosalicylaldehyde (starting material) is the most common impurity. It can be detected by its phenolic shift in NMR or distinct retention time.
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
-
First Aid:
-
Spill Cleanup: Sweep up solid spills to avoid dust generation.[3] Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. 5-Bromosalicylaldehyde Product Sheet (CAS 1761-61-1).[5] (Precursor data used for property estimation).
-
ChemicalBook. Synthesis of 5-Bromoacetyl-2-hydroxybenzaldehyde. (Demonstrates alkylation chemistry of the 5-bromo scaffold).
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum.[6][7]
-
MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones. (Applications in ligand synthesis).
-
BenchChem. General Williamson Ether Synthesis Protocols.
Sources
- 1. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. ducorchem.com [ducorchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
